molecular formula C11H10F4O B14070420 1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14070420
M. Wt: 234.19 g/mol
InChI Key: JBCJJNZKVQTUAV-UHFFFAOYSA-N
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Description

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-difluoromethylbenzene with propan-2-one under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Bis(trifluoromethyl)phenyl)propan-2-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    1-(2,5-Difluorophenyl)propan-2-one: Lacks the additional fluoromethyl groups.

    1-(2,5-Bis(difluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

Uniqueness

1-(2,5-Bis(difluoromethyl)phenyl)propan-2-one is unique due to the presence of two difluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[2,5-bis(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O/c1-6(16)4-8-5-7(10(12)13)2-3-9(8)11(14)15/h2-3,5,10-11H,4H2,1H3

InChI Key

JBCJJNZKVQTUAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)F)C(F)F

Origin of Product

United States

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